molecular formula C16H20N2O3 B2928216 3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea CAS No. 1421530-06-4

3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea

Cat. No. B2928216
CAS RN: 1421530-06-4
M. Wt: 288.347
InChI Key: NNTFLSGZAGEVJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea is a chemical compound that has been synthesized for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects and its mechanism of action has been studied extensively.

Scientific Research Applications

Anticancer and Antiangiogenic Activity

A series of compounds, including those with structures related to 3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, have been evaluated for their antiproliferative activity against cancer cells. One such compound showed potent antiproliferative activity at nanomolar concentrations, bound to the colchicine site of tubulin, induced apoptosis, and demonstrated potent in vitro and in vivo vascular disrupting properties derived from the effect on vascular endothelial cells, suggesting its promise as a therapeutic agent in cancer treatment (Romagnoli et al., 2015).

Interaction with DNA

The interaction of certain urea derivatives with calf thymus DNA has been studied, indicating that these compounds bind to DNA in the intercalative mode. This suggests potential applications in the development of novel therapeutic agents targeting DNA or as tools for studying DNA interactions (Ajloo et al., 2015).

Fluorescent Dye Applications

Research on 3-Hydroxychromones, related to the chemical class of 3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, highlights their potential as fluorescent dyes. These compounds respond to solvent perturbations with shifts and changes in emission spectra, indicating their use in developing molecular sensors and fluorescent probes (Klymchenko et al., 2003).

Modulation of Adipogenic Differentiation

Studies on benzo[b]furan derivatives have explored their role in modulating adipocyte differentiation and the production of inflammatory adipokines. These compounds show promise in combating obesity-associated inflammatory and metabolic diseases by influencing adipogenic pathways and adipokine production (Sung et al., 2010).

Inhibition of Lipoxygenase Activity

A series of 2-substituted benzofuran hydroxyamic acids, analogous in structure to 3-Benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea, have been synthesized and evaluated for their ability to inhibit the 5-lipoxygenase enzyme. These studies offer insights into the development of novel anti-inflammatory agents (Ohemeng et al., 1994).

properties

IUPAC Name

3-benzyl-1-(furan-3-ylmethyl)-1-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-20-10-8-18(12-15-7-9-21-13-15)16(19)17-11-14-5-3-2-4-6-14/h2-7,9,13H,8,10-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFLSGZAGEVJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)C(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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